5-(4-Bromophenyl)nicotinic Acid
Overview
Description
5-(4-Bromophenyl)nicotinic Acid is an organic compound with the molecular formula C12H8BrNO2 It is a derivative of nicotinic acid, where a bromophenyl group is attached to the fifth position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-(4-Bromophenyl)nicotinic Acid is likely to be the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of nicotinic acid or niacin. Niacin is involved in the synthesis and salvage pathways of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas the resynthesis of NAD+ following its consumption in various biological reactions involves the salvage pathways .
Result of Action
For instance, some pyrazole-bearing compounds, which are structurally similar, have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)nicotinic Acid, like other nicotinic acid derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited . Future studies should focus on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)nicotinic Acid typically involves the bromination of nicotinic acid. One common method includes reacting nicotinic acid with thionyl chloride at 75-80°C, followed by bromination with bromine in the presence of a Lewis acid catalyst at 110-120°C. The reaction mixture is then hydrolyzed with water, and the product is purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromophenyl)nicotinic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
- Coupling reactions produce biaryl compounds with extended aromatic systems.
Scientific Research Applications
5-(4-Bromophenyl)nicotinic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, which lacks the bromophenyl group.
5-Bromonicotinic Acid: Similar structure but without the phenyl group.
4-Bromophenylacetic Acid: Contains the bromophenyl group but attached to an acetic acid moiety.
Uniqueness: 5-(4-Bromophenyl)nicotinic Acid is unique due to the presence of both the bromophenyl and nicotinic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNYKNEGPFGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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